Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate
Description
Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-79-4) is a halogenated thiazole derivative with the molecular formula C₇H₅BrF₃NO₂S and a molecular weight of 304.08 g/mol . The compound features a bromo substituent at position 2, a trifluoromethyl group at position 4, and an ester moiety at position 5 of the thiazole ring. It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules and agrochemicals. The bromo group enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing trifluoromethyl group improves metabolic stability in drug candidates .
Properties
IUPAC Name |
ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAISTXWPBHIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534554 | |
| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72850-79-4 | |
| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring with altered electronic properties.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure facilitates the development of novel therapeutic agents targeting infectious diseases and cancer.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit promising activity against cancer cell lines. For instance, compounds synthesized using this compound as a precursor showed significant inhibition of tumor growth in vitro and in vivo models.
Agricultural Chemistry
The compound is also utilized in the formulation of agrochemicals , including pesticides and herbicides. The trifluoromethyl group enhances biological activity, making it effective against a range of pests.
Application Example: Pesticide Formulation
Studies indicate that formulations containing this compound have improved efficacy against specific agricultural pests compared to traditional compounds. This has led to its incorporation into commercial pesticide products.
Material Science
In material science, this compound is used to enhance the properties of polymers. It can be incorporated into polymer matrices to improve thermal stability and chemical resistance.
Research Insight: Polymer Applications
Research has shown that incorporating this compound into polymer formulations results in materials with enhanced durability and performance characteristics suitable for coatings and electronic applications.
Research Reagents
As a versatile building block, it is employed in various organic synthesis reactions, aiding researchers in creating complex molecules for studies in medicinal chemistry and biochemistry.
Example Reactions
The compound can undergo various chemical transformations, including:
- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
- Coupling Reactions : It can participate in coupling reactions to form more complex heterocycles.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-bromothiazole-5-carboxylate | Thiazole ring with bromine | Lacks trifluoromethyl group |
| Methyl 2-bromo-4-methylthiazole-5-carboxylate | Thiazole ring with methyl group | Different substituent pattern |
| Ethyl 2-amino-thiazole-5-carboxylate | Contains an amino group | Different functional group |
| Ethyl 2-bromo-thiazole-5-carboxylate | Similar thiazole structure | No trifluoromethyl substitution |
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Substituent Variations on the Thiazole Ring
Positional Isomerism and Functional Groups
Impact of Bromo vs. Methyl Groups
Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS 22900-83-0):
Ethyl 5-methylthiazole-4-carboxylate (CAS 61323-26-0):
Comparison with Analogous Syntheses
- Ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylates: Synthesized via condensation of phenoxymethylthioamides with ethyl 2-chloroacetoacetate, avoiding bromination steps . Example: Compound 110 (IC₅₀ = 4.46 μM for PTP1B inhibition) .
- Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 1228281-54-6): Synthesized from ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate and thiourea; amino group enables further functionalization .
Biological Activity
Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrFNOS and a molecular weight of 304.08 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, along with a bromine atom and a trifluoromethyl group (–CF). These functional groups contribute to its chemical reactivity and potential biological properties .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination of Thiazole Derivatives : Utilizing brominating agents to introduce the bromine atom into the thiazole structure.
- Reactions with Trifluoroacetic Acid : This method exploits the reactivity of the trifluoromethyl group to facilitate further functionalization.
- Esterification Reactions : The carboxylic acid group can be esterified using alcohols under acidic conditions to yield the ethyl ester form .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole moieties exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives with similar structures have shown promising results against human glioblastoma and melanoma cell lines .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | U251 (glioblastoma) | TBD | Potential inhibitor |
| Ethyl 2-bromo-thiazole derivatives | WM793 (melanoma) | TBD | Notable activity observed |
Enzyme Inhibition
This compound has been studied for its inhibitory effects on cytochrome P450 enzymes. Such inhibition can lead to altered drug metabolism, potentially increasing toxicity or reducing efficacy of co-administered drugs. This interaction necessitates careful evaluation in pharmacotherapy contexts where this compound may be utilized .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. Compounds structurally related to this compound have demonstrated significant anticonvulsant action in animal models, suggesting a potential therapeutic application in epilepsy treatment .
Case Studies
- Anticancer Activity Evaluation : A series of novel thiazole derivatives were synthesized and tested for anticancer activity against various cell lines, demonstrating that certain modifications in structure can enhance potency against specific cancers .
- Drug Interaction Studies : Research focusing on drug metabolism indicated that this compound could alter the pharmacokinetics of other therapeutic agents due to its role as a cytochrome P450 inhibitor .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via bromination of a precursor thiazole. For example:
- Step 1: Start with a trifluoromethyl-substituted thiazole ester (e.g., Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate) and introduce bromine at the 2-position using electrophilic bromination agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C) .
- Step 2: Purify via recrystallization (e.g., using ethanol or ethyl acetate) to isolate the product .
- Optimization: Adjust reaction time, temperature, and stoichiometry of brominating agents to improve yields. For instance, highlights yields ranging from 47% to 66% for analogous reactions, emphasizing the need for precise stoichiometric control .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the ester group (e.g., δ ~4.3 ppm for CHCH in ethyl esters) and trifluoromethyl signals (δ ~120–125 ppm in F NMR). reports specific H NMR shifts for related pyrrole-thiazole hybrids (e.g., δ 7.54 ppm for aromatic protons) .
- X-ray Crystallography: Resolve the crystal structure to verify the thiazole ring geometry and substituent positions. and demonstrate that the thiazole ring and substituents (e.g., phenyl, trifluoromethyl) exhibit near-coplanarity, with bond lengths consistent with similar structures (e.g., C-S bond ~1.74 Å) .
- LCMS/HPLC: Validate purity and molecular weight (e.g., m/z 456.1 for brominated analogs in ) .
Q. How can purification challenges (e.g., residual solvents/byproducts) be addressed?
Methodological Answer:
- Recrystallization: Use ethanol or ethyl acetate for high-purity crystals, as demonstrated in and for related thiazole esters .
- Column Chromatography: Employ silica gel with hexane/ethyl acetate gradients to separate brominated products from unreacted starting materials.
- Vacuum Drying: Remove residual solvents effectively, as described in for analogous compounds .
Advanced Research Questions
Q. How do electronic effects of the bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Bromo Group: The 2-bromo substituent serves as a site for Suzuki-Miyaura couplings. For example, uses boronic acids to functionalize brominated aromatic systems, suggesting similar applicability for this compound .
- Trifluoromethyl Group: The electron-withdrawing CF group activates the thiazole ring toward nucleophilic substitution but may sterically hinder reactions at the 4-position. Computational studies (e.g., DFT) can predict regioselectivity in such reactions.
Q. How can contradictory spectroscopic data (e.g., ambiguous NMR assignments) be resolved?
Methodological Answer:
- Combined Techniques: Cross-validate NMR data with X-ray crystallography. For instance, resolved dihedral angles between substituents via crystallography, clarifying ambiguous NOE effects in NMR .
- 2D NMR: Use HSQC and HMBC to correlate protons with carbons and resolve overlapping signals.
- Isotopic Labeling: Introduce C or F labels (if feasible) to track specific groups, as seen in deuterated analogs in .
Q. What strategies improve yields in multi-step syntheses involving this compound?
Methodological Answer:
- Stepwise Monitoring: Use TLC or in-line LCMS (as in and ) to track intermediate formation and optimize reaction halting points .
- Catalytic Systems: Explore palladium catalysts (e.g., Pd(PPh)) for coupling reactions, as shown in for similar aryl bromides .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance reactivity in SNAr reactions, while non-polar solvents (e.g., toluene) reduce side reactions in reflux conditions .
Q. How is this compound utilized in medicinal chemistry research, particularly in lead optimization?
Methodological Answer:
- Bioisosteric Replacement: The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a scaffold for kinase inhibitors or antimicrobial agents (e.g., analogs in show activity against fungal targets) .
- Derivatization: Functionalize the ester group via hydrolysis to carboxylic acid (as in ) or amidate it to improve bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
